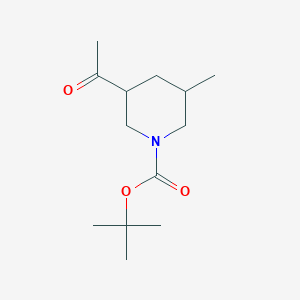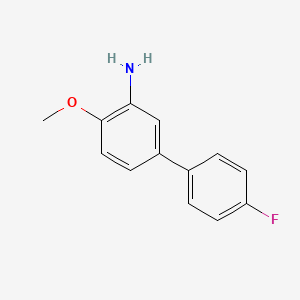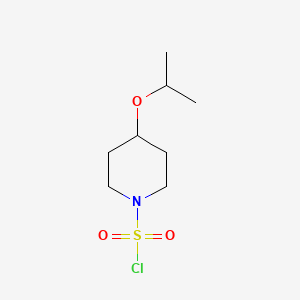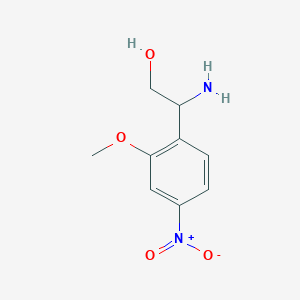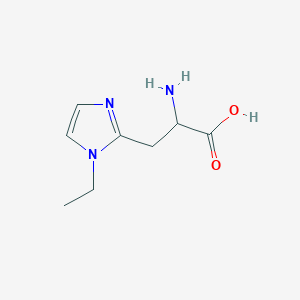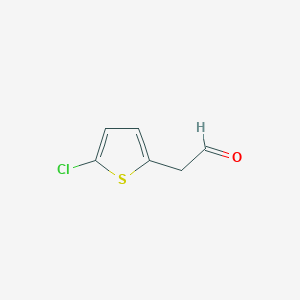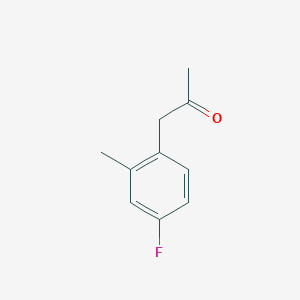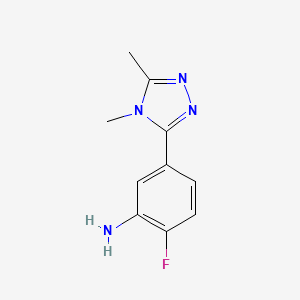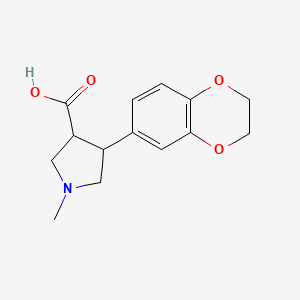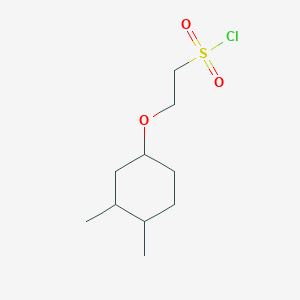![molecular formula C12H15BrO2S B13624833 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is a versatile chemical compound used in various scientific research fields. Its molecular formula is C12H15BrO2S, and it has a molecular weight of 303.2153 . This compound is known for its applications in organic synthesis and pharmaceutical development, making it an indispensable tool for scientists exploring new frontiers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy and methoxyethylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The exact methods can vary depending on the desired scale and purity requirements.
化学反応の分析
Types of Reactions
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.
特性
分子式 |
C12H15BrO2S |
|---|---|
分子量 |
303.22 g/mol |
IUPAC名 |
4-bromo-1-cyclopropyloxy-2-(2-methoxyethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15BrO2S/c1-14-6-7-16-12-8-9(13)2-5-11(12)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
InChIキー |
YNUWJIKVWPBXOJ-UHFFFAOYSA-N |
正規SMILES |
COCCSC1=C(C=CC(=C1)Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


